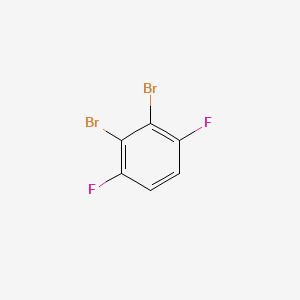

2,3-Dibromo-1,4-difluorobenzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dibromo-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTZEQOJTJIFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179737-33-8 | |

| Record name | 2,3-Dibromo-1,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Isomerism and Positional Halogen Effects in Dihalogenated Benzenes

The physical and chemical properties of substituted benzenes are profoundly influenced by the nature and position of the substituents on the aromatic ring. In dihalogenated benzenes, the concept of structural isomerism is fundamental. For a benzene (B151609) ring substituted with two sets of different halogens, such as dibromo-difluorobenzene, several constitutional isomers exist, each with a unique arrangement of atoms and, consequently, distinct properties.

The electronic effects of the halogens are also position-dependent. Halogens exert a dual electronic influence on the benzene ring: an electron-withdrawing inductive effect (-I) due to their electronegativity and an electron-donating resonance effect (+R) due to their lone pairs. libretexts.org The interplay of these effects, which varies with the specific halogen and its position relative to other substituents, governs the reactivity of the ring toward further substitution. While data for 2,3-Dibromo-1,4-difluorobenzene is not extensively reported in the literature, a comparison with its better-studied isomers illustrates the impact of substituent placement.

| Compound | CAS Number | Structure | Known Properties |

|---|---|---|---|

| This compound | 179737-33-8 | Physical properties such as melting and boiling points are not widely documented in public databases. 3wpharm.com Available from commercial suppliers for research purposes. bldpharm.comaksci.comamericanelements.com | |

| 1,4-Dibromo-2,3-difluorobenzene (B138201) | 156682-52-9 | Boiling Point: 212 °C; Density: 2.087 g/mL. americanelements.com Used as an intermediate in organic synthesis. chemicalbook.com | |

| 1,4-Dibromo-2,5-difluorobenzene | 327-51-5 | Melting Point: 60-62 °C; Boiling Point: 96 °C (at 20 mmHg). sigmaaldrich.com Used in the preparation of phosphines and polymers. sigmaaldrich.com |

Significance of Bromine and Fluorine Substituents in Aromatic Systems

The presence of both bromine and fluorine atoms on the same aromatic ring creates a molecule with a complex electronic profile. Fluorine is the most electronegative element and therefore exerts a very strong -I effect, which deactivates the ring towards electrophilic substitution. libretexts.org However, the incorporation of fluorine can enhance metabolic stability in drug candidates by blocking sites susceptible to oxidative metabolism.

Bromine also deactivates the ring through its inductive effect, though less so than fluorine. Conversely, both halogens possess lone pairs of electrons that can be donated to the aromatic π-system via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. libretexts.org In polyhalogenated systems like 2,3-Dibromo-1,4-difluorobenzene, these effects are cumulative and competitive, influencing the reactivity of the remaining C-H bonds and the potential for the halogen atoms themselves to act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions or participate in cross-coupling reactions. The carbon-bromine bonds are significantly weaker than carbon-fluorine bonds, making them preferred sites for reactions such as metal-halogen exchange or palladium-catalyzed cross-couplings.

Overview of Research Trajectories for 2,3 Dibromo 1,4 Difluorobenzene

While specific published research focusing exclusively on 2,3-Dibromo-1,4-difluorobenzene is limited, its availability from chemical suppliers indicates its use as a chemical intermediate or building block in synthetic chemistry. 3wpharm.comstartbioscience.com.br The research trajectories for such compounds are typically defined by their utility in constructing more complex molecules.

Based on the reactivity of its isomers, this compound is a potential precursor for a variety of functional materials and biologically active compounds. For example, its isomer 1,4-Dibromo-2,3-difluorobenzene (B138201) is used in the synthesis of non-nucleoside reverse transcriptase inhibitors and conjugated polymers for organic photovoltaics. chemicalbook.com Similarly, 1,4-Dibromo-2,5-difluorobenzene serves as a precursor for specialized phosphine (B1218219) ligands and fluorinated polymers. sigmaaldrich.com

By analogy, the vicinal dibromo arrangement in this compound could be exploited to introduce adjacent functionalities or to form five-membered heterocyclic rings fused to the benzene (B151609) core. The two C-Br bonds offer sites for sequential or differential functionalization, allowing for the controlled, step-wise construction of elaborate molecular scaffolds that are of interest in medicinal chemistry and materials science.

Nomenclature and Synonyms in Academic Literature

Regioselective Synthetic Routes

Achieving the desired 1,2-dibromo-3,6-difluoro substitution pattern necessitates careful selection of starting materials and reaction conditions to direct the halogenation to the correct positions.

A primary and effective strategy for synthesizing this compound is through the direct electrophilic bromination of a readily available di-substituted precursor, 1,4-difluorobenzene (B165170). nih.govsigmaaldrich.com The fluorine atoms already in place on the aromatic ring dictate the position of subsequent substitutions.

In this electrophilic aromatic substitution reaction, the fluorine atoms are deactivating yet ortho-, para-directing. Since the para positions (1 and 4) are occupied by the fluorine atoms, the incoming bromine electrophiles are directed to the ortho positions (2, 3, 5, and 6). The challenge lies in controlling the reaction to achieve dibromination at the adjacent 2 and 3 positions.

The direct bromination of 1,4-difluorobenzene requires a catalyst to activate the bromine molecule, making it a more potent electrophile to overcome the deactivating effect of the fluorine atoms on the benzene ring. chemistrystudent.commasterorganicchemistry.com Lewis acids such as iron(III) bromide (FeBr₃) or elemental iron, which is converted to FeBr₃ in situ, are commonly employed. google.comyoutube.com

The mechanism involves the polarization of the Br-Br bond by the Lewis acid catalyst, creating a strong electrophilic bromine species (Br⁺). youtube.comlibretexts.org The nucleophilic benzene ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comlibretexts.org In the final step, a weak base, such as the FeBr₄⁻ complex formed, removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring. youtube.com

The reaction typically proceeds as follows: C₆H₄F₂ + 2Br₂ --(FeBr₃)--> C₆H₂Br₂F₂ + 2HBr

Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the desired 2,3-dibromo isomer and minimize the formation of mono-brominated or other isomeric byproducts.

Table 1: Catalytic Bromination of Difluorobenzenes

| Precursor | Brominating Agent | Catalyst | Solvent | Outcome |

| 1,3-Difluorobenzene | Liquid Bromine | Iron (Fe) | None (Solvent-free) | Produces 2,4-difluorobromobenzene with high purity (99.8%) and yield (98.6%). google.com |

| Benzene | Bromine (Br₂) | Iron(III) Bromide (FeBr₃) | Not specified | Standard method for producing bromobenzene. youtube.com |

| Benzene | Chlorine (Cl₂) | Aluminum Chloride (AlCl₃) | Not specified | Standard method for producing chlorobenzene. youtube.com |

While less common for this specific target molecule, fluorination strategies can be employed to synthesize fluorinated aromatics. For instance, the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine. jmu.edu A hypothetical route to this compound could start from a dibromoaniline derivative. However, the direct bromination of 1,4-difluorobenzene is generally more straightforward.

Modern fluorination methods are continuously being developed to overcome the harsh conditions and limited substrate scope of traditional techniques.

The synthesis of specifically substituted aromatic compounds often relies on multi-step sequences to control the regiochemistry. lumenlearning.com The order of substituent introduction is critical. For this compound, the most logical multi-step sequence begins with 1,4-difluorobenzene. The ortho-para directing nature of the fluorine atoms ensures that the subsequent bromination steps occur at the desired positions. jmu.edu

An alternative, though more complex, multi-step route could involve starting with a different halogenated benzene, such as 1,4-dichlorobenzene. nih.gov This would require a halogen exchange (halex) reaction to replace the chlorine atoms with fluorine, a process that can be challenging and require specific catalysts and conditions, followed by the directed bromination.

Another potential multi-step strategy involves the isomerization of a different isomer, such as 1-bromo-2,4-difluorobenzene (B57218), using acid zeolites of the pentasil type as catalysts to potentially form other bromo-difluorobenzene isomers. google.com

Mechanistic Investigations of Formation Pathways

The formation of this compound via the bromination of 1,4-difluorobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. libretexts.orgbyjus.com

The key mechanistic steps are:

Generation of the Electrophile: The Lewis acid catalyst (e.g., FeBr₃) interacts with molecular bromine to form a highly electrophilic complex, which can be represented as Br⁺[FeBr₄]⁻. chemistrystudent.comyoutube.com

Nucleophilic Attack: The π-electron system of the 1,4-difluorobenzene ring acts as a nucleophile, attacking the electrophilic bromine atom. This is the rate-determining step and results in the formation of a cationic intermediate called an arenium ion (or sigma complex). libretexts.org The positive charge of this intermediate is delocalized across the ring through resonance.

Deprotonation: A weak base, typically [FeBr₄]⁻, abstracts a proton from the sp³-hybridized carbon atom of the arenium ion that is bonded to the bromine. youtube.com This step rapidly restores the aromaticity of the ring, yielding the brominated product and regenerating the catalyst.

The directing effect of the two fluorine atoms is crucial for the regioselectivity. Both are ortho, para-directors. Since the para positions are blocked, substitution is directed to the four available ortho positions (2, 3, 5, and 6). The first bromination can occur at any of these positions, for example, at C2, to yield 1-bromo-2,5-difluorobenzene. The combined directing effects of the two fluorine atoms and the newly introduced bromine atom (which is also an ortho, para-director) will guide the second bromination. The second bromine atom will preferentially add to the C3 position, leading to the desired this compound product.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound primarily focuses on the catalytic bromination of 1,4-difluorobenzene. Key parameters that can be adjusted to maximize yield and purity include:

Catalyst: The choice and amount of the Lewis acid catalyst can significantly impact the reaction rate and selectivity. Iron powder or FeBr₃ are effective. google.com

Reaction Temperature: Temperature control is essential. While higher temperatures can increase the reaction rate, they may also lead to the formation of unwanted byproducts and isomers. Low-temperature reactions, around 0-10 °C, are often favored to improve selectivity.

Solvent: While some procedures are performed neat (solvent-free), the use of an inert solvent like dichloromethane (B109758) or carbon disulfide can help to control the reaction temperature and improve the homogeneity of the reaction mixture. google.com

Stoichiometry: The molar ratio of bromine to the 1,4-difluorobenzene substrate must be carefully controlled. A slight excess of bromine is typically used to ensure complete dibromination, but a large excess can lead to the formation of tri- or tetra-brominated products.

One patented process for a similar compound, 2,4-difluorobromobenzene, highlights the benefits of a solvent-free system, which simplifies workup and reduces waste, achieving yields as high as 98.6%. google.com This suggests that similar conditions could be optimized for the synthesis of the 2,3-dibromo isomer.

Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for the formation of carbon-carbon bonds. For a polyhalogenated substrate like this compound, the differential reactivity of the C-Br and C-F bonds, as well as the potential for site-selectivity between the two C-Br bonds, are key considerations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for creating biaryl structures. Research has demonstrated the successful application of this reaction to this compound. For instance, the coupling of this compound with (2-methoxyphenyl)boronic acid has been accomplished using a palladium catalyst, showcasing the viability of this substrate in forming new C-C bonds.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| This compound | (2-Methoxyphenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O | 2,3-Bis(2-methoxyphenyl)-1,4-difluorobenzene |

This table showcases a specific example of a Suzuki-Miyaura coupling reaction involving this compound.

In polyhalogenated benzenes, achieving site-selectivity in cross-coupling reactions is a significant synthetic challenge and is influenced by both electronic and steric factors. For dibromobenzenes, the relative reactivity of the two carbon-bromine bonds is often dictated by the electronic environment and the steric hindrance imposed by neighboring substituents. In the case of fluorinated dibromobenzenes, the electron-withdrawing nature of the fluorine atoms can influence the electrophilicity of the adjacent carbon atoms. Generally, a C-Br bond at a more electron-deficient carbon or a less sterically hindered position will react preferentially. While specific studies on the site-selectivity of this compound are not extensively detailed in the literature, it can be inferred that the C-Br bond at the 2-position, being flanked by a fluorine and a bromine atom, and the C-Br bond at the 3-position, also flanked by a fluorine and a bromine atom, would have similar electronic environments. Therefore, steric factors, potentially influenced by the specific boronic acid and phosphine (B1218219) ligand used, would likely play a significant role in determining which bromine atom undergoes oxidative addition to the palladium catalyst first.

The presence of fluorine substituents on an aromatic ring has a profound impact on its reactivity in cross-coupling reactions. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring towards electrophilic attack. However, in the context of palladium-catalyzed cross-coupling, this electronic effect can be beneficial. The C-F bond is significantly stronger than C-Br and C-I bonds, making it generally unreactive under typical Suzuki-Miyaura conditions. This allows the C-Br bonds to be selectively functionalized in the presence of C-F bonds. The reactivity order for halogens in palladium-catalyzed couplings is typically I > Br > Cl >> F. The electron-withdrawing fluorine atoms can also increase the electrophilicity of the carbon atoms bonded to bromine, potentially facilitating the rate-determining oxidative addition step of the catalytic cycle. However, the fluorine atoms can also influence the stability of the organopalladium intermediates.

Other Organometallic Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are instrumental in organic synthesis. While specific examples for this compound are not prominent in the literature, the general applicability of these methods to polyhalogenated aromatic compounds suggests their potential utility.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. researchgate.net For polyhalogenated substrates, selectivity is often achieved based on the relative reactivity of the C-X bonds (I > Br > Cl). researchgate.net It is plausible that this compound could undergo selective Sonogashira coupling at the C-Br positions.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. masterorganicchemistry.com Similar to other palladium-catalyzed reactions, the reactivity of the halide is a key factor, making the C-Br bonds of this compound the likely sites of reaction.

Stille Coupling: This reaction utilizes organotin reagents to couple with organic halides. libretexts.org The Stille reaction is known for its tolerance of a wide range of functional groups and could likely be applied to the selective functionalization of the C-Br bonds of this compound. libretexts.org

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. The fluorine and bromine atoms on this compound are all electron-withdrawing, which should, in principle, activate the ring towards nucleophilic attack. In such reactions, a nucleophile replaces a leaving group on the aromatic ring. The generally accepted reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, which is opposite to that in many cross-coupling reactions. This is because the rate-determining step is typically the attack of the nucleophile to form a stabilized carbanion (Meisenheimer complex), and the high electronegativity of fluorine strongly stabilizes this intermediate.

For this compound, this would suggest that the fluorine atoms are more susceptible to substitution than the bromine atoms. However, steric factors and the specific nucleophile and reaction conditions can influence the outcome. There is evidence of nucleophilic substitution occurring on this compound, although side reactions such as bromine migration have been observed under certain conditions.

| Reactant | Nucleophile/Reagents | Observed Product/Reaction |

| This compound | Thiolate | Nucleophilic substitution with bromine migration |

This table highlights an observed nucleophilic substitution reaction with this compound and notes a complicating side reaction.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives, involving the substitution of a hydrogen atom with an electrophile. The substituents already present on the ring dictate the rate and regioselectivity of the reaction. Both bromine and fluorine are deactivating groups towards EAS due to their strong inductive electron-withdrawing effects. However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) when the electrophile attacks at the ortho or para positions.

In this compound, all hydrogens have been replaced by halogens, meaning that a standard EAS reaction involving the substitution of a hydrogen atom is not possible. For an electrophilic substitution to occur, it would have to proceed via an ipso-substitution, where the electrophile replaces one of the existing halogen substituents. Such reactions, for instance, nitrodehalogenation, are known but generally require harsh conditions. rsc.org The relative positions of the fluorine and bromine atoms would create a complex electronic environment. The two available positions for attack are occupied by hydrogen atoms in the parent 1,4-difluorobenzene, but in the target molecule, these are brominated. The strong deactivating nature of the four halogens would make the aromatic ring highly electron-deficient and thus very unreactive towards electrophiles. Any potential electrophilic attack would likely be very difficult to achieve and would require highly reactive electrophiles and forcing conditions. masterorganicchemistry.com The probable sites of attack would be influenced by a complex interplay of the inductive and resonance effects of all four halogens.

Directed Ortho-Metalation and Lithiation Studies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond at the ortho position. wikipedia.orgorganic-chemistry.org For this compound, the fluorine atoms serve as moderate directing groups, increasing the acidity of the adjacent C-H protons and guiding lithiation to these sites. organic-chemistry.org

However, the presence of bromine atoms introduces a competing reaction pathway: metal-halogen exchange. uwindsor.ca Consequently, the reaction of this compound with an organolithium reagent like n-butyllithium (n-BuLi) can proceed via two main routes:

Deprotonation (Ortho-lithiation): The organolithium base abstracts a proton from the position ortho to a fluorine atom.

Bromine-Lithium Exchange: The organolithium reagent exchanges its lithium atom for one of the bromine atoms on the ring.

The outcome of the reaction is highly dependent on the specific conditions employed, particularly the solvent and temperature. psu.edu Studies on analogous brominated and fluorinated benzenes show that the choice of the lithiating agent, such as n-BuLi versus lithium diisopropylamide (LDA), is also critical. psu.edunih.gov LDA, being a bulkier and less nucleophilic base, often favors deprotonation over metal-halogen exchange. uwindsor.ca The bromine atoms themselves can exert a long-range acidifying effect on remote protons, further influencing the regioselectivity of deprotonation. researchgate.net

The choice of solvent and the reaction temperature are critical parameters that can dramatically shift the balance between ortho-lithiation and bromine-lithium exchange. psu.edu The general trends observed for halogenated aromatic compounds provide a framework for understanding the behavior of this compound.

Solvent Effects: The coordinating ability of the solvent plays a pivotal role.

In non-coordinating or weakly coordinating solvents like diethyl ether, bromine-lithium exchange is often the predominant pathway. This is because the organolithium reagent is more reactive and less sterically hindered, favoring the kinetically rapid exchange with the bromine atom. psu.edu

In strongly coordinating solvents like tetrahydrofuran (B95107) (THF), the solvent molecules coordinate to the lithium atom of the organolithium reagent. This solvated species is bulkier and less reactive, which can suppress the rate of metal-halogen exchange and allow the slower deprotonation (ortho-lithiation) to become the major pathway. psu.edu Studies on the lithiation of 1,4-difluorobenzene with LDA in THF have shown that the reaction is complex, with the rates of lithiation and LDA aggregate exchanges being comparable at low temperatures like -78 °C. nih.govnih.gov

Temperature Effects: Lower temperatures (typically -78 °C or below) are generally required for these reactions to control selectivity and prevent the decomposition of the highly reactive aryllithium intermediates. researchgate.net At higher temperatures, the aryllithium species can become unstable, potentially leading to side reactions such as the formation of benzyne (B1209423) intermediates through elimination.

The interplay of these factors is summarized in the table below, based on established principles for related compounds. psu.edu

| Parameter | Condition | Predominant Reaction Pathway | Rationale |

| Solvent | Diethyl Ether | Bromine-Lithium Exchange | Lower solvent coordination leads to a more reactive n-BuLi, favoring the kinetically faster exchange reaction. psu.edu |

| Tetrahydrofuran (THF) | Directed Ortho-Lithiation (Deprotonation) | Stronger solvent coordination with lithium creates a bulkier, more selective reagent, favoring deprotonation at the acidic C-H position ortho to fluorine. psu.edu | |

| Temperature | Low (-78 °C) | Controlled Lithiation | Enhances the stability of the aryllithium intermediate, minimizing side reactions and improving selectivity. researchgate.net |

| High (> -78 °C) | Potential for Side Reactions | Increased thermal energy can lead to the elimination of lithium halides, forming unstable intermediates like benzynes. psu.edu |

Derivatization Strategies and Functional Group Interconversions

The aryllithium intermediates generated from this compound are potent nucleophiles that can be trapped with a wide array of electrophiles. This opens the door to numerous derivatization strategies, allowing for the introduction of various functional groups onto the aromatic core. Common electrophiles include aldehydes, ketones, carbon dioxide (for carboxylation), and alkyl halides.

A key derivatization strategy for haloaromatics is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a halide on the aromatic ring. For this reaction to be efficient, the ring must be "activated" by the presence of strong electron-withdrawing groups. The two fluorine atoms on the this compound ring provide such activation.

Etherification can be achieved by reacting the compound with a metal alkoxide, such as sodium methoxide (B1231860) (NaOMe) or potassium tert-butoxide (t-BuOK). The alkoxide ion acts as the nucleophile, attacking one of the carbon atoms bearing a bromine atom (which is a better leaving group than fluorine in SNAr reactions) to form an aryl ether. The reaction typically requires heat to proceed at a practical rate. This method allows for the direct conversion of a C-Br bond to a C-O bond, a crucial functional group interconversion.

Intramolecular Reactions

The reactive intermediates formed from this compound can also participate in intramolecular reactions. A significant example is the formation of a benzyne intermediate.

If ortho-lithiation occurs at the position between a fluorine and a bromine atom, the resulting aryllithium species can undergo a spontaneous intramolecular elimination of lithium bromide (LiBr). This process generates a highly reactive and transient 3,6-dibromo-2,5-difluorobenzyne intermediate. This benzyne can then be trapped by various nucleophiles or dienes (in a Diels-Alder reaction) present in the reaction mixture. Studies on the reaction of 1-bromo-2,4-difluorobenzene with butyllithium (B86547) have confirmed the formation of aryne intermediates through the loss of lithium fluoride, highlighting a strong solvent effect on this pathway. psu.edu A similar elimination of LiBr would be expected for the lithiated derivative of this compound, providing a route to contiguously substituted aromatic products that are otherwise difficult to synthesize.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of this compound. By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹⁹F), a comprehensive picture of the molecule's connectivity and the chemical environment of each atom can be constructed.

In the ¹H NMR spectrum of a related compound, 1,4-dibromo-2,5-difluorobenzene, the protons on the benzene ring produce signals that are characteristic of their specific chemical environment. chemicalbook.com The chemical shifts and coupling patterns of these protons provide crucial information about their positions relative to the bromine and fluorine substituents. For instance, the spectrum of 1,4-dibromo-2-fluorobenzene (B72686) shows distinct signals for the protons on the aromatic ring. chemicalbook.com Similarly, the ¹H NMR spectrum of 1,4-difluorobenzene displays signals corresponding to the four protons on the benzene ring. chemicalbook.comspectrabase.com The precise chemical shifts and multiplicities of the protons in this compound would be expected to be influenced by the adjacent bromine and fluorine atoms.

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. libretexts.org The chemical shifts of the carbon atoms in the benzene ring are influenced by the electronegativity of the attached substituents. libretexts.org Carbons bonded to halogens like bromine and fluorine will experience a downfield shift compared to unsubstituted benzene. libretexts.org In the case of this compound, due to the molecule's symmetry, it would be expected to show fewer than six signals in its ¹³C NMR spectrum. For example, the spectrum of para-bromoacetophenone, which has a plane of symmetry, exhibits fewer carbon signals than the total number of carbon atoms in the molecule. libretexts.org The quaternary carbons, those directly bonded to the bromine and fluorine atoms, are expected to show weaker signals compared to the carbons bonded to hydrogen. youtube.com The analysis of the ¹³C NMR spectrum of related compounds like 2,4-dibromo-1-fluorobenzene (B74303) and 1,4-dibromo-2-fluorobenzene aids in predicting the expected chemical shift ranges for this compound. chemicalbook.comchemicalbook.com

| Compound | Carbon Signal Characteristics |

| This compound | Expected to show fewer than six signals due to symmetry. Quaternary carbons bonded to Br and F will have distinct chemical shifts and likely weaker signal intensities. |

| para-bromoacetophenone | Exhibits fewer carbon signals than the total number of carbons due to a molecular plane of symmetry. libretexts.org |

| 2-chloropyridine | Quaternary carbon attached to chlorine shows a weaker signal. youtube.com |

¹⁹F NMR spectroscopy is particularly powerful for analyzing fluorinated organic compounds due to its wide chemical shift range and sensitivity to the local electronic environment. azom.com This technique allows for the clear distinction between different fluorine-containing functional groups and isomers. azom.com The chemical shift of a fluorine atom is highly dependent on its position on the benzene ring relative to other substituents. For instance, the ¹⁹F NMR spectrum of 1,4-difluorobenzene provides a reference for the chemical shift of fluorine in a similar electronic environment. nih.gov In this compound, the two fluorine atoms are in identical chemical environments, which would result in a single signal in the ¹⁹F NMR spectrum. The coupling between the fluorine atoms and adjacent protons (if any) and carbons can provide further structural confirmation. The large magnitude of ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants can provide additional insights into the molecular structure. azom.com

| Feature | Description |

| Chemical Shift Range | Wide range allows for clear resolution of different fluorine environments. azom.com |

| Isomeric Distinction | Different isomers will exhibit distinct ¹⁹F NMR spectra. |

| Structural Information | Coupling constants (J-coupling) between ¹⁹F and other nuclei (¹H, ¹³C) provide information on connectivity. azom.com |

While specific data for this compound is not available, variable temperature solid-state NMR (VT-ssNMR) is a powerful technique for studying molecular dynamics in the solid state. rsc.org This method can provide information on processes such as molecular reorientations, conformational changes, and phase transitions by analyzing the changes in NMR spectra as a function of temperature. rsc.org For a molecule like this compound, VT-ssNMR could potentially reveal information about the motion of the benzene ring and the dynamics of the carbon-bromine and carbon-fluorine bonds in the crystal lattice.

Mass Spectrometry Investigations

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the fragmentation patterns, which can aid in structural elucidation.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature of the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Therefore, a compound with two bromine atoms, such as this compound, will exhibit a distinctive pattern of three peaks for the molecular ion: M⁺, (M+2)⁺, and (M+4)⁺, with relative intensities of approximately 1:2:1. This pattern provides unambiguous evidence for the presence of two bromine atoms in the molecule. The exact mass of the molecular ion can be used to confirm the elemental formula of the compound. For instance, the monoisotopic mass of the related isomer 1,4-dibromo-2,3-difluorobenzene (B138201) is 269.849131 amu. chemspider.com

| Ion | Expected m/z | Relative Intensity |

| M⁺ (C₆H₂⁷⁹Br₂F₂) | Calculated Value | ~1 |

| (M+2)⁺ (C₆H₂⁷⁹Br⁸¹BrF₂) | M⁺ + 2 | ~2 |

| (M+4)⁺ (C₆H₂⁸¹Br₂F₂) | M⁺ + 4 | ~1 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. The frequencies of these absorptions are characteristic of the specific bonds and their chemical environment, providing a molecular fingerprint.

For an aromatic compound like this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to C-H, C-F, C-Br, and C=C bonds, as well as aromatic ring vibrations. The precise positions of these bands are influenced by the substitution pattern on the benzene ring.

However, a comprehensive search of scientific literature and chemical databases did not yield specific experimental IR spectroscopic data for this compound. While data for isomers such as 1,4-Dibromo-2,3-difluorobenzene are available from commercial suppliers upon request, publicly accessible spectra for the target compound are not available at this time. Theoretical calculations could predict the vibrational frequencies, but experimental verification is essential for definitive structural confirmation.

X-ray Crystallography and Solid-State Structure Analysis

The successful application of X-ray crystallography requires the growth of a suitable single crystal of the compound of interest. For this compound, this would involve dissolving the compound in an appropriate solvent and allowing for slow evaporation or cooling to promote the formation of well-ordered crystals.

Despite the power of this technique, a thorough review of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published crystal structure for this compound. The structural parameters for this specific isomer, therefore, remain undetermined. While the crystal structures of related compounds, such as derivatives of 2,3-difluorohydroquinone, have been reported, this information cannot be directly extrapolated to determine the solid-state structure of this compound.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound. For halogen-containing compounds like this compound, the analysis can be extended to include the percentage of bromine and fluorine.

The theoretical elemental composition of this compound (C₆H₂Br₂F₂) can be calculated based on its atomic constituents. This provides a benchmark against which experimental results can be compared.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 26.51 |

| Hydrogen | H | 1.01 | 2 | 2.02 | 0.74 |

| Bromine | Br | 79.90 | 2 | 159.80 | 58.78 |

| Fluorine | F | 19.00 | 2 | 38.00 | 13.98 |

| Total | 271.88 | 100.00 |

Experimental data from elemental analysis of a synthesized sample of this compound would need to closely match these theoretical values to confirm its elemental composition and purity. However, a review of available scientific literature did not provide any published experimental elemental analysis data for this specific compound. americanelements.com

Computational and Theoretical Investigations of 2,3 Dibromo 1,4 Difluorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the electronic structure and properties of molecules. However, specific published studies applying these methods extensively to 2,3-Dibromo-1,4-difluorobenzene are not readily found in the current body of scientific literature.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

While no dedicated DFT studies on the electronic structure and reactivity of this compound were identified, DFT calculations have been employed in broader research where this molecule was a starting material. For instance, in the development of zigzag-structured polymers, the geometries of related linking segments were optimized using DFT at the B3LYP/6-31G(d) level, though the calculations were not on the isolated this compound molecule itself. doi.org Similarly, in the synthesis of thiahelicenes, DFT calculations at the B3LYP-D3/def2-TZVP level were used to determine the properties of the final, more complex products, not the initial reactant this compound. uni-goettingen.de

For a related isomer, 1,4-dibromo-2,5-difluorobenzene, DFT calculations with the B3LYP/6-311++G(d,p) basis set have been performed. These calculations provided insights into the molecule's optimized geometric parameters and vibrational frequencies. The study also investigated the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity.

Analysis of Charge Distribution and Activation Barriers in Reaction Pathways

Specific analyses of the charge distribution and activation barriers for reaction pathways involving this compound are not available in published research. Generally, the electronegative fluorine and bromine atoms would be expected to significantly influence the charge distribution across the benzene (B151609) ring through inductive and resonance effects, creating electrophilic and nucleophilic sites that dictate its reactivity in various reactions. Theoretical studies on other halogenated benzenes confirm that the nature and position of the halogen substituents are critical in determining the activation barriers for reactions such as nucleophilic aromatic substitution.

Molecular Dynamics Simulations

There are no specific molecular dynamics (MD) simulation studies focused on this compound in the scientific literature. MD simulations are typically used to study the dynamic behavior of molecules, such as their movement and interactions in a solvent or in the solid state. For related compounds, like fluorobenzenes, MD simulations have been used to investigate their hydration and interaction with water molecules. These studies show that the degree of fluorine substitution affects the organization of water molecules in the vicinity of the solute.

Conformational Analysis and Intermolecular Interactions

Due to the planar and relatively rigid nature of the benzene ring, the conformational analysis of this compound is straightforward, with the primary focus being on the orientation of the substituents relative to the ring. The molecule does not possess freely rotatable bonds that would lead to distinct conformers in the same way as, for example, substituted alkanes.

The study of intermolecular interactions in halogenated benzenes is an active area of research. Halogen bonding, a non-covalent interaction involving an electrophilic region on a halogen atom, is a key factor in the crystal packing and self-assembly of these molecules. Theoretical studies on halobenzene dimers have explored the different types of halogen⋯halogen interactions and their influence on the stability of the resulting structures. It is expected that the bromine and fluorine atoms of this compound would participate in such halogen bonding, as well as in other non-covalent interactions like π-stacking and dipole-dipole interactions, which would govern its solid-state structure and properties.

Theoretical Studies of Reactive Intermediates

No theoretical studies specifically detailing the reactive intermediates formed from this compound have been published. In many reactions involving aryl halides, such as Suzuki or Stille coupling, the key reactive intermediates are organometallic species formed through oxidative addition of the carbon-halogen bond to a metal catalyst. Theoretical calculations on simpler aryl halides have been instrumental in elucidating the mechanisms of these reactions, including the structure and stability of the intermediates. It is plausible that similar intermediates would be formed from this compound in such cross-coupling reactions.

Advanced Applications and Material Science Contributions of 2,3 Dibromo 1,4 Difluorobenzene

Role as a Building Block in Complex Organic Synthesis

The reactivity of the carbon-bromine bonds in 2,3-Dibromo-1,4-difluorobenzene makes it an excellent substrate for various cross-coupling reactions, a cornerstone of modern organic synthesis. The two bromine atoms can be selectively replaced, allowing for the stepwise and controlled introduction of new functional groups. This capability is particularly valuable in creating intricate molecular frameworks from a relatively simple starting material.

Research has demonstrated its utility in palladium-catalyzed Suzuki-Miyaura coupling reactions. These reactions are fundamental for forming carbon-carbon bonds. For instance, this compound can be reacted with arylboronic acids to create complex biaryl or substituted benzene (B151609) structures. These products can then serve as key intermediates for larger, more functional molecules. doi.orguni-goettingen.de The differential reactivity of the bromine atoms, influenced by the adjacent fluorine atoms, can also be exploited for regioselective synthesis.

A notable application is in the synthesis of precursors for thiahelicenes and their analogues, which are complex, screw-shaped molecules with potential uses in asymmetric catalysis and medicinal chemistry. uni-goettingen.de In one documented synthesis, this compound was coupled with (2-methoxyphenyl)boronic acid in the presence of a palladium catalyst to form a key biphenyl (B1667301) intermediate. uni-goettingen.de Similarly, it has been used to synthesize building blocks for intrinsically stretchable polymer semiconductors by coupling it with thiophen-2-ylboronic acid. doi.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product Application | Source |

|---|---|---|---|---|

| This compound | (2-methoxyphenyl)boronic acid | Tetrakis(triphenylphosphine)palladium(0) | Precursor for thiahelicenes (Medicinal Chemistry, Materials Science) | uni-goettingen.de |

| This compound | thiophen-2-ylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Precursor for polymer semiconductors (Electronic Materials) | doi.org |

Pharmaceutical and Agrochemical Intermediate Chemistry

The structural motifs derived from this compound are of significant interest in the life sciences. The compound is recognized as a key intermediate for the synthesis of active compounds in medicine and agriculture. tslpharm.com The presence of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.

While specific, commercialized end-products are proprietary, the classification of this compound as an intermediate for pharmaceuticals and pesticides points to its role in the development pipelines of these industries. tslpharm.com The synthetic routes enabled by this compound allow for the creation of novel molecular scaffolds that are screened for biological activity. The syntheses of complex heterocyclic systems, such as the thiahelicenes mentioned previously, are part of research efforts to identify new classes of biologically active molecules. uni-goettingen.de

In medicinal chemistry, the ability to systematically modify a core structure is crucial for developing structure-activity relationships (SAR). This compound provides a scaffold that can be predictably functionalized. uni-goettingen.deambeed.com The Suzuki coupling reaction is a prime example of its application, enabling the attachment of various aryl and heteroaryl groups, which are common pharmacophores in drug molecules. doi.orguni-goettingen.de The resulting diaryl structures are prevalent in many classes of therapeutic agents. The compound is listed by suppliers as a building block for medicinal chemistry, indicating its use in research and development for creating new pharmaceutical compounds. ambeed.com

Contributions to Advanced Materials Science

The field of materials science has greatly benefited from the unique electronic properties imparted by fluorinated aromatic compounds. This compound serves as a precursor for a range of advanced materials, particularly those used in organic electronics. tuwien.at

Conjugated polymers, which feature alternating single and double bonds, are the foundation of many organic electronic devices. The synthesis of these materials often relies on the polymerization of smaller, functionalized monomers. This compound is used to create such monomers. doi.org

Research Finding: In a documented synthesis for materials aimed at polymer semiconductors, this compound was reacted with thiophen-2-ylboronic acid. doi.org The resulting product, 1,2-difluoro-3,6-di(thiophen-2-yl)benzene, is a monomer that can be polymerized to form a conjugated polymer. The fluorine substituents are known to lower the energy levels of the polymer's molecular orbitals (HOMO and LUMO), which is a critical aspect of tuning materials for applications in organic photovoltaics (OPVs) and transistors. tuwien.at

Beyond photovoltaics, this compound is a building block for materials used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). tuwien.at Its incorporation into larger, fused aromatic systems is a strategy for developing new host materials for phosphorescent emitters in OLEDs and for creating semiconductors with desirable charge transport properties. uni-goettingen.detuwien.at For example, it has been used in the synthetic route toward stretchable polymer semiconductors, demonstrating its relevance in the development of flexible and wearable electronics. doi.org

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 179737-33-8 | C₆H₂Br₂F₂ |

| 1,4-dimethoxybenzene | 150-78-7 | C₈H₁₀O₂ |

| 2,3-Dibromo-1,4-dimethoxybenzene | 5030-61-5 | C₈H₈Br₂O₂ |

| (2-methoxyphenyl)boronic acid | 5720-05-8 | C₇H₉BO₃ |

| thiophen-2-ylboronic acid | 6165-68-0 | C₄H₅BO₂S |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd |

| 2-bromo-1,4-difluorobenzene | 399-94-0 | C₆H₃BrF₂ |

Development of Liquid Crystal Displays

Information regarding the specific use of this compound in the development of liquid crystal displays is not available in the searched scientific literature. While fluorinated aromatic compounds, in general, are crucial components in modern liquid crystal mixtures due to their ability to tune dielectric anisotropy and other physical properties, the direct role of this particular isomer is not specified. beilstein-journals.orgtandfonline.comrsc.org

Thermal Activation Delayed Fluorescence (TADF) Emitter Precursors

The role of this compound as a direct precursor in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters is not explicitly detailed in the available research. The design of TADF molecules often involves the strategic combination of electron-donating and electron-accepting moieties to ensure a small energy gap between the lowest singlet and triplet excited states (ΔE_ST), which is critical for the reverse intersystem crossing (RISC) mechanism. nih.govnih.govelsevierpure.com Although halogenated and boron-containing compounds are utilized in creating TADF emitters, a direct synthetic route starting from this compound is not prominently reported.

Synthetic Utility in Specialty Chemicals

The primary documented utility of this compound lies in its role as a reactant for creating highly specialized π-conjugated molecules, which are foundational materials for organic electronics. Its two bromine atoms can be selectively functionalized, typically via metal-catalyzed cross-coupling reactions, to build larger, more complex molecular architectures.

A notable application is in the synthesis of novel diketopyrrolopyrrole (DPP)-based molecules. DPP-based materials are a significant class of organic semiconductors known for their excellent photophysical properties and high charge carrier mobilities. In one reported synthesis, this compound undergoes a one-pot, palladium-catalyzed direct arylation reaction with a thiophene-flanked DPP core. mdpi.com This reaction directly connects the difluorinated benzene ring between two DPP units, creating a larger conjugated system. mdpi.com

The reaction specifically couples the C-Br bonds of this compound with the α-C–H bonds on the thiophene (B33073) rings of the DPP starting material. This method avoids the pre-functionalization of the DPP molecule, which is often required in traditional cross-coupling methods like Suzuki or Stille reactions, making the synthesis more efficient. mdpi.com The resulting molecule, designated as M6 , incorporates the fluoro-substituted phenyl ring into the conjugated backbone, which can significantly influence the electronic properties, solubility, and solid-state packing of the final material. mdpi.com

Interactive Data Table: Synthesis of DPP-based Molecule M6

The following table details the specific reaction that utilizes this compound to synthesize a specialty chemical.

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Product | Yield | Source |

| 3,6-di(thiophen-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | This compound | Pd₂(dba)₃ / P(o-MeOPh)₃ | Direct Arylation Coupling | M6 | 50.1% | mdpi.com |

Concluding Remarks and Future Research Directions

Summary of Current Understanding and Research Gaps

2,3-Dibromo-1,4-difluorobenzene is a valuable and versatile chemical intermediate. Its synthesis and characterization are well-established, and its reactivity, particularly through metal-catalyzed cross-coupling and nucleophilic aromatic substitution, has been explored. The primary applications lie in the synthesis of complex organic molecules for materials science, especially for liquid crystals and organic electronics.

However, there are still research gaps to be addressed. A more detailed investigation into the regioselectivity of its reactions, especially in sequential cross-coupling and nucleophilic substitution reactions, would be beneficial. Furthermore, while its potential as a monomer for fluorinated polymers is recognized, the synthesis and characterization of a wider range of polymers derived from this monomer remain an area for further exploration.

Emerging Research Opportunities in Dibromodifluorobenzene Chemistry

Emerging research opportunities in the chemistry of dibromodifluorobenzenes, including the 2,3-isomer, are likely to focus on the development of more efficient and sustainable synthetic methods. This includes the use of novel catalytic systems for cross-coupling reactions that are more environmentally friendly and cost-effective. rsc.orglibretexts.org There is also potential for exploring its use in asymmetric synthesis, where the strategic placement of the bromo and fluoro groups could be used to control the stereochemical outcome of reactions.

Potential for Novel Material Development

The potential for developing novel materials from this compound is significant. In the area of organic electronics, it could be used to create new generations of materials for flexible displays, wearable sensors, and more efficient solar cells. rsc.orglibretexts.org Its use in the synthesis of porous organic frameworks (POFs) or covalent organic frameworks (COFs) could lead to materials with applications in gas storage, separation, and catalysis. The unique electronic properties conferred by the fluorine and bromine atoms could be harnessed to create materials with unprecedented functionalities.

Challenges and Perspectives in Synthetic Chemistry

The primary challenges in the synthetic chemistry of this compound lie in achieving high selectivity in its transformations, particularly when multiple reactive sites are present. The development of orthogonal synthetic strategies that allow for the selective reaction of one C-Br bond over the other, or the selective substitution of one F atom, is a key area for future research. Overcoming these challenges will unlock the full potential of this versatile building block for the creation of complex and functional molecules and materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-dibromo-1,4-difluorobenzene, and how do reaction conditions influence yield?

- Methodology : A common approach involves halogenation of fluorobenzene derivatives. For example, lithiation of 1,4-difluorobenzene at low temperatures (-78°C) using n-butyllithium in diethyl ether, followed by bromination, yields the product with ~86% efficiency. Key factors include strict temperature control, inert atmosphere, and stoichiometric precision to minimize side reactions .

- Data Considerations : Variations in solvent choice (e.g., THF vs. diethyl ether) and brominating agents (Br₂ vs. NBS) may affect regioselectivity and purity.

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

- Safety Protocols :

- Use fume hoods and personal protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact and inhalation .

- Store at 2–8°C in airtight containers to prevent degradation or hazardous reactions with strong acids/oxidizers .

Q. What analytical techniques are optimal for characterizing this compound?

- Characterization Methods :

- NMR Spectroscopy : ¹⁹F and ¹H NMR to confirm substitution patterns and purity.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (271.89 g/mol) .

- Chromatography : HPLC or GC-MS to assess purity (>95%) and detect impurities .

Advanced Research Questions

Q. How can researchers address challenges in regioselective synthesis of polyhalogenated benzene derivatives like this compound?

- Experimental Design :

- Use directing groups (e.g., -NO₂, -COOH) to control halogenation positions.

- Computational modeling (DFT) to predict electrophilic substitution preferences based on electronic effects .

- Data Contradictions : Conflicting reports on bromination efficiency (e.g., 86% vs. lower yields in scaled reactions) suggest solvent polarity and steric effects require optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.